molecular formula C18H19F2NO B6985418 N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide

N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide

Cat. No.: B6985418
M. Wt: 303.3 g/mol
InChI Key: KFJBIFPRZFNTFN-UHFFFAOYSA-N
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Description

N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide is a synthetic organic compound characterized by the presence of a difluorobutyl group and a methylphenyl group attached to a benzamide core

Properties

IUPAC Name

N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO/c1-3-18(19,20)12-21-17(22)16-9-5-8-15(11-16)14-7-4-6-13(2)10-14/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBIFPRZFNTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Difluorobutyl Group: The difluorobutyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorobutyl halide reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluorobutyl)-3-(4-methylphenyl)benzamide: Similar structure with a different position of the methyl group.

    N-(2,2-difluorobutyl)-3-(3-chlorophenyl)benzamide: Contains a chlorine atom instead of a methyl group.

    N-(2,2-difluorobutyl)-3-(3-methoxyphenyl)benzamide: Contains a methoxy group instead of a methyl group.

Uniqueness

N-(2,2-difluorobutyl)-3-(3-methylphenyl)benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

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